ethyl hydrogen sulfate
Description
Ethyl hydrogen sulfate (C₂H₆O₄S), also known as ethyl sulfate, is a monoester of sulfuric acid with the chemical structure C₂H₅OSO₃H . It is a colorless, water-soluble liquid with a molecular weight of 126.13 g/mol and a CAS registry number of 540-82-9 . This compound is synthesized via the sulfation of ethanol, often through reactions involving sulfuric acid or sulfotransferase enzymes in biological systems .
Properties
IUPAC Name |
ethyl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O4S/c1-2-6-7(3,4)5/h2H2,1H3,(H,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWBPDUYBMNFTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862151 | |
| Record name | Ethyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Alkylsulfuric acids are colorless, oily liquids. They are soluble in water and weigh more than water. Contact with the material may cause severe irritation to skin, eyes, and mucous membranes. It may be toxic by ingestion, inhalation and skin absorption. It is used to make other chemicals. | |
| Record name | ALKYLSULFURIC ACIDS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3452 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
540-82-9 | |
| Record name | ALKYLSULFURIC ACIDS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3452 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=540-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, monoethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl hydrogen sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3LK0HF3B7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl hydrogen sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031233 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: ethyl hydrogen sulfate can be synthesized in a laboratory setting by reacting ethanol with sulfuric acid under a gentle boil, while keeping the reaction temperature below 140°C . The sulfuric acid must be added dropwise or the reaction must be actively cooled because the reaction is highly exothermic . If the temperature exceeds 140°C, the ethyl sulfate product tends to react with residual ethanol, producing diethyl ether . If the temperature exceeds 170°C in a considerable excess of sulfuric acid, the ethyl sulfate breaks down into ethylene and sulfuric acid .
Industrial Production Methods: In industrial settings, ethanol was historically produced by the sulfuric acid hydration process, where ethylene is reacted with sulfuric acid to produce ethyl sulfate, followed by hydrolysis . this method has largely been replaced by the direct hydration of ethylene .
Chemical Reactions Analysis
Hydrolysis to Ethanol
Ethyl hydrogen sulfate undergoes acid-catalyzed hydrolysis to produce ethanol and sulfuric acid :
Conditions :
-
Temperature: 80–100°C
-
Catalyst: Dilute H₂SO₄
Thermal Decomposition
At elevated temperatures (>140°C), this compound decomposes into ethylene and sulfuric acid :
This reaction is reversible and forms the basis for ethylene recovery in industrial settings.
Ether Formation
Reaction with excess ethanol at high temperatures (>140°C) yields diethyl ether :
Catalytic Functionalization of Ethane
In a groundbreaking study, this compound was synthesized via platinum-catalyzed ethane functionalization in concentrated H₂SO₄ :
Key Findings :
-
Reaction Rate : Ethane reacts ~100x faster than methane due to a β-hydride elimination pathway.
-
Byproduct : Isethionic acid bisulfate ester (HO₃S-CH₂-CH₂-OSO₃H) forms as a secondary product.
Table 2: Comparative Reaction Kinetics (Pt-Catalyzed)
| Substrate | Turnover-Limiting Step | Relative Rate (vs. Methane) |
|---|---|---|
| Methane | Pt oxidation | 1x |
| Ethane | C–H activation | 100x |
Mechanistic Insights
Scientific Research Applications
Industrial Applications
1.1 Ethanol Production
Ethyl hydrogen sulfate serves as a crucial intermediate in the synthesis of ethanol from ethylene. The process involves the reaction of ethylene with concentrated sulfuric acid to produce this compound, which can then be hydrolyzed to yield ethanol. This method is notable for its efficiency and cost-effectiveness compared to other production routes .
1.2 Textile Industry
In the textile industry, this compound is utilized in dyeing processes. It acts as a coupling agent in the formation of azo dyes, which are widely used due to their vibrant colors and stability. The compound facilitates the reaction between diazonium salts and phenolic compounds, leading to the formation of colored products .
Scientific Research Applications
2.1 Forensic Toxicology
this compound is employed as a biomarker for alcohol consumption in forensic toxicology. Its presence in biological samples can indicate recent alcohol intake, aiding in investigations related to impaired driving or other legal matters .
2.2 Analytical Chemistry
In analytical chemistry, this compound is used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detecting alcohol metabolites in urine samples. This application is critical for clinical and forensic analysis, providing accurate assessments of alcohol consumption .
Environmental Applications
3.1 Ionic Liquids
Research has explored the use of ionic liquids containing this compound anions as environmentally friendly solvents and separation agents. These ionic liquids exhibit low toxicity and high thermal stability, making them suitable for applications such as separating aromatic hydrocarbons from aliphatic mixtures, which is beneficial for environmental remediation efforts .
3.2 Hydraulic Fluids
Ionic liquids derived from this compound have shown promise as potential replacements for conventional hydraulic fluids due to their favorable properties, such as low compressibility and good viscosity characteristics .
Health and Safety Considerations
While this compound has valuable applications, it is essential to consider its health implications. The compound can cause severe irritation upon contact with skin or mucous membranes and may be toxic if ingested or inhaled . Therefore, appropriate safety measures should be implemented when handling this chemical.
Case Studies
5.1 Ethanol Production Efficiency
A study evaluated the kinetics of the esterification reaction between ethanol and sulfuric acid to produce this compound, highlighting that this method offers a more efficient process than traditional routes due to lower operational costs and milder conditions required .
5.2 Textile Dyeing Innovations
In a case study focusing on textile dyeing, researchers demonstrated that using this compound improved the color yield and stability of azo dyes compared to conventional methods, showcasing its effectiveness in enhancing dye performance .
Mechanism of Action
Comparison with Similar Compounds
Key Differences :
- Chain Length Effects : Shorter alkyl chains (e.g., methyl) increase acidity and reactivity, while longer chains (e.g., propyl) enhance hydrophobicity .
- Biochemical Role: this compound is uniquely significant as an ethanol metabolite, unlike its methyl or propyl analogs .
Inorganic Hydrogen Sulfates
Inorganic hydrogen sulfates (HSO₄⁻ salts) differ in structure and applications:
Comparison with this compound :
- Solubility: Inorganic salts like NaHSO₄ are highly water-soluble but lack organic solubility, unlike this compound, which partitions into both aqueous and organic phases .
- Toxicity : Sodium hydrogen sulfate is corrosive and used in industrial settings, whereas this compound is primarily handled in biochemical contexts .
Ionic Liquids with HSO₄⁻ Anion
Ionic liquids (ILs) containing the HSO₄⁻ anion, such as 1-ethyl-3-methylimidazolium hydrogen sulfate ([EMIM][HSO₄]), exhibit unique solvent properties:
Research Findings :
- [EMIM][HSO₄] demonstrates high selectivity in separating terpenes (e.g., linalool from methyl eugenol) due to its tunable polarity and immiscibility with organic phases .
- This compound lacks the structural complexity of ILs, limiting its utility in advanced extraction processes .
Aromatic and Steroid Sulfate Esters
Sulfate esters of aromatic or steroid compounds exhibit distinct biochemical roles:
Comparison :
- Size and Functionality : Aromatic/steroid sulfates have larger hydrophobic regions, enabling interactions with enzymes (e.g., estradiol disulfate inhibits KAT-II via hydrogen bonding with Asn-202 and Lys-263) .
- Stability : Steroid sulfates resist hydrolysis better than alkyl sulfates due to steric hindrance .
Biological Activity
Introduction
Ethyl hydrogen sulfate, also known as ethyl sulfate or sulfovinic acid, is an organic compound derived from the reaction of ethanol and sulfuric acid. This compound has garnered attention for its biological activities, particularly in relation to its role as a biomarker for alcohol consumption and its potential toxicological effects. This article explores the biological activity of this compound, focusing on its metabolic pathways, health implications, and relevant case studies.
This compound is represented by the chemical formula and is classified as a sulfuric acid monoester. It is produced primarily through the esterification of ethanol with sulfuric acid, yielding ethyl sulfate as a significant intermediate in various industrial processes, including the synthesis of diethyl sulfate .
| Property | Value |
|---|---|
| Molecular Formula | C₂H₆O₄S |
| Molecular Weight | 110.13 g/mol |
| Boiling Point | 150 °C |
| Solubility | Soluble in water |
Biological Role and Metabolism
This compound is primarily recognized for its role as a biomarker for alcohol consumption . It accumulates in hair following chronic alcohol intake, providing a reliable indicator of long-term alcohol use . The detection of ethyl sulfate in biological samples can facilitate studies on alcohol-related disorders and assist in monitoring abstinence from alcohol.
Metabolic Pathways
Upon ingestion, ethanol is metabolized predominantly in the liver where it undergoes oxidation to acetaldehyde and subsequently to acetic acid. This compound can form during the metabolism of ethanol when sulfuric acid is present, leading to its accumulation in biological tissues .
Toxicological Effects
Research indicates that this compound may exhibit cytotoxic effects under certain conditions. In laboratory studies, exposure to high concentrations has been linked to genetic mutations and chromosomal aberrations in mammalian cells .
Case Studies
- Occupational Exposure : A cohort study involving workers in ethanol manufacturing plants revealed increased risks for laryngeal cancer associated with exposure to sulfuric acid and its esters, including this compound .
- Animal Studies : In rodent models, subcutaneous injections of diethyl sulfate (a related compound) induced tumors at injection sites and demonstrated mutagenic properties, suggesting potential carcinogenic risks associated with exposure to this compound derivatives .
Table 2: Summary of Toxicological Findings
| Study Type | Findings |
|---|---|
| Cohort Study | Increased laryngeal cancer risk in workers |
| Animal Study | Tumor induction at injection sites |
| Cytotoxicity Tests | Induction of chromosomal aberrations |
Q & A
Q. What are the common laboratory methods for synthesizing ethyl hydrogen sulfate, and what factors influence reaction efficiency?
this compound is typically synthesized via esterification of ethanol with sulfuric acid under controlled temperature (0–5°C) to minimize side reactions like dehydration. Reaction efficiency depends on stoichiometric ratios, acid concentration, and cooling to prevent thermal decomposition. Post-synthesis purification involves neutralization and extraction to isolate the product .
Q. How does this compound undergo hydrolysis to form ethanol, and what experimental conditions optimize this reaction?
Hydrolysis occurs via acid-catalyzed cleavage of the sulfate ester bond. Adding excess water at elevated temperatures (60–80°C) accelerates the reaction, yielding ethanol and sulfuric acid. Optimization requires pH control (acidic conditions) and monitoring reaction kinetics to avoid incomplete conversion .
Advanced Research Questions
Q. What challenges exist in detecting and quantifying this compound in biological matrices, and how can LC-MS/MS methods address these?
Challenges include low metabolite concentrations (<0.1% of ethanol dose) and matrix interference. A validated LC-MS/MS method using deuterated internal standards (e.g., EtS-d5) improves specificity. Employing a polar endcapped C18 column (e.g., Phenomenex Luna®) enhances separation from urinary contaminants. Detection limits <25 ng/mL are achievable with negative-ion electrospray and multiple reaction monitoring (e.g., m/z 125→97 for EtS) .
Q. How do sulfotransferase activity variations impact this compound formation as an ethanol metabolite in different populations?
Interindividual differences in sulfotransferase (SULT) isoforms (e.g., SULT1A1) affect EtS synthesis rates. Genotyping studies combined with pharmacokinetic modeling can elucidate population-specific conjugation efficiency. For instance, polymorphisms in SULT1A1 reduce catalytic activity, altering EtS urinary excretion profiles .
Q. What spectral techniques are most effective for characterizing this compound, and how can researchers validate purity and structure?
Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structure via chemical shifts (e.g., δ 1.3 ppm for CH₃ and δ 4.3 ppm for CH₂ in ethyl groups). Mass spectrometry (ESI-MS) provides molecular ion confirmation ([M-H]⁻ at m/z 125). Purity validation requires HPLC with UV detection (λ = 210 nm) and comparison to certified reference materials .
Q. How to resolve discrepancies in this compound’s reported physicochemical properties across studies?
Conflicting data (e.g., solubility, logP) may arise from hygroscopicity or impurities. Standardized protocols for sample handling (dry N₂ atmosphere) and analytical techniques (Karl Fischer titration for water content) are critical. Meta-analyses should prioritize studies using validated methods and report measurement uncertainties .
Methodological and Reproducibility Considerations
Q. What role does this compound play in ethanol metabolism compared to other conjugates like ethyl glucuronide?
EtS and EtG are minor phase-II metabolites (<0.1% of ethanol), but EtS has a shorter detection window (≤24 hr vs. EtG’s 80 hr). Comparative studies require simultaneous quantification via LC-MS/MS. Clinically, EtS is more stable in degraded urine samples, making it a complementary biomarker for acute alcohol intake .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
